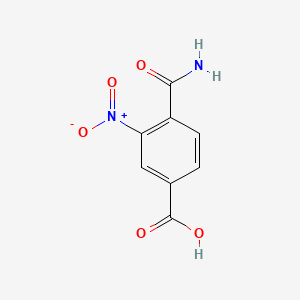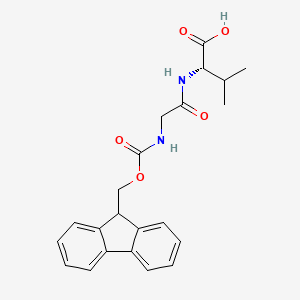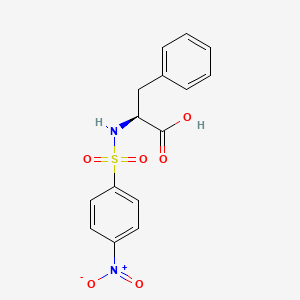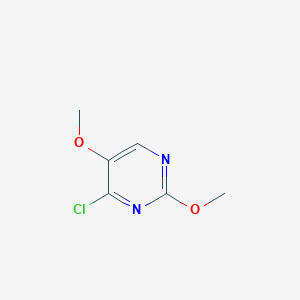
4-Chloro-2,5-dimethoxypyrimidine
Descripción general
Descripción
4-Chloro-2,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2 . It is used as an important intermediate in the synthesis of pesticides, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 4-chloro-2,5-dimethoxypyrimidine can be carried out by different routes. One commonly used method is to react 2,5-dichloropyrimidine with methanol to generate 2,5-dichloro-4-methoxypyrimidine, and then obtain the target product through a dechlorination reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 4 and methoxy groups at positions 2 and 5 .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to undergo a range of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethoxypyrimidine has a molecular weight of 174.59 and a density of 1.285±0.06 g/cm3 at 20 ºC 760 Torr. Its boiling point is 277.5±43.0℃ at 760 Torr .Aplicaciones Científicas De Investigación
-
Scientific Field: Pharmacology
- Application : Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Agriculture
- Application : Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals because of their significant properties as fungicides in agriculture .
- Methods of Application : Three series of new pyrimidine derivatives were synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Results or Outcomes : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
-
Scientific Field: Pharmacology
- Application : Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Agriculture
- Application : Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals because of their significant properties as fungicides in agriculture .
- Methods of Application : Three series of new pyrimidine derivatives were synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Results or Outcomes : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
-
Scientific Field: Pharmacology
- Application : Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Agriculture
- Application : Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals because of their significant properties as fungicides in agriculture .
- Methods of Application : Three series of new pyrimidine derivatives were synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Results or Outcomes : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZTZJHBPCPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433104 | |
| Record name | 4-chloro-2,5-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxypyrimidine | |
CAS RN |
370103-25-6 | |
| Record name | 4-chloro-2,5-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



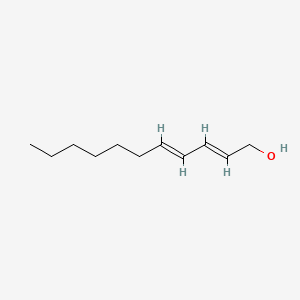
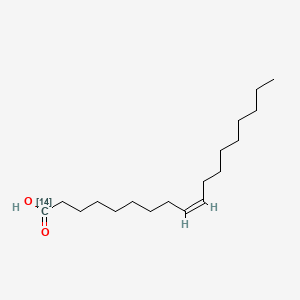
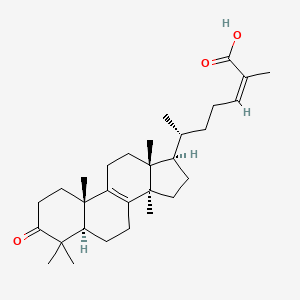
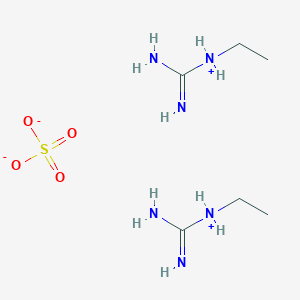
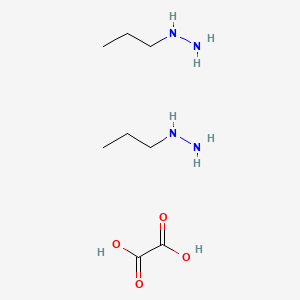
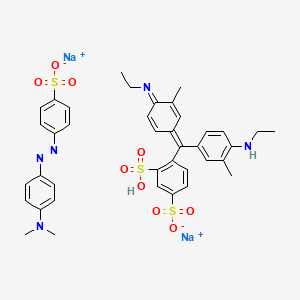
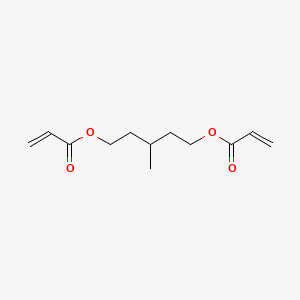
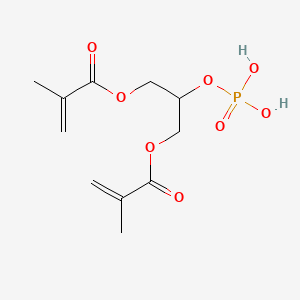
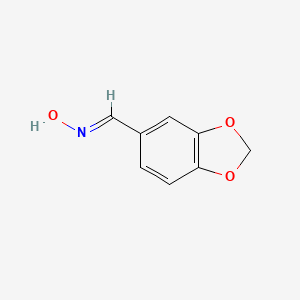
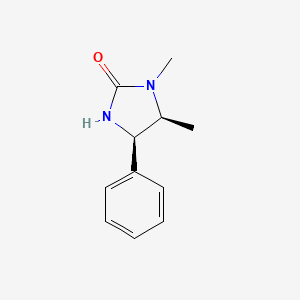
![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
